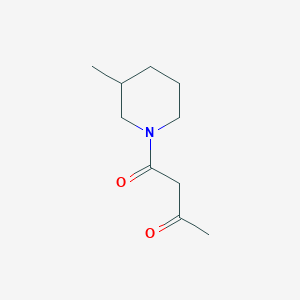

1-(3-Methylpiperidin-1-yl)butane-1,3-dione

Description

1-(3-Methylpiperidin-1-yl)butane-1,3-dione is a β-diketone derivative featuring a 3-methylpiperidine substituent. The compound’s piperidine ring adopts a chair conformation, with the diketone moiety enabling resonance stabilization and coordination chemistry . Synthesis typically involves nucleophilic substitution between β-diketone precursors and amines under reflux conditions, as seen in similar piperidine derivatives . Its molecular formula is inferred as C₁₀H₁₇NO₂, with a molecular weight of 195.25 g/mol, based on structural analogs .

Properties

IUPAC Name |

1-(3-methylpiperidin-1-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-8-4-3-5-11(7-8)10(13)6-9(2)12/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEKQKFWZADYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304589 | |

| Record name | 1-(3-methylpiperidin-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92671-71-1 | |

| Record name | NSC166410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-methylpiperidin-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Methylpiperidin-1-yl)butane-1,3-dione typically involves the reaction of 3-methylpiperidine with butane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(3-Methylpiperidin-1-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Scientific Research Applications

1-(3-Methylpiperidin-1-yl)butane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperidin-1-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

- Crystal Packing : Piperidine-substituted analogs form hydrogen-bonded 2D layers via C–H⋯O interactions, whereas aryl-substituted derivatives exhibit planar stacking due to π-π interactions .

Photophysical and Reactivity Profiles

- ESIPT (Excited-State Intramolecular Proton Transfer) : Aryl-substituted analogs (e.g., 1-aryl-2-(furan-2-yl)butane-1,3-diones) show substituent-dependent ESIPT efficiency. Electron-donating groups (e.g., methylpiperidine) may delay proton transfer compared to nitro or trifluoromethyl groups .

- Coordination Chemistry : 1-(Thiophen-2-yl)butane-1,3-dione derivatives act as ligands in zinc(II) complexes for ring-opening polymerization (ROP) of lactides. The 3-methylpiperidine variant could similarly serve as a chelating agent .

Biological Activity

1-(3-Methylpiperidin-1-yl)butane-1,3-dione, with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and its interactions with various biological targets. This article reviews its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-methylpiperidine with butane-1,3-dione. The reaction is carried out under controlled conditions with suitable solvents and catalysts to yield the desired product. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are critical for its biological activity.

Antitumor Properties

Research indicates that derivatives of diketones, including this compound, exhibit promising antitumor properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms:

- Apoptosis Induction : Studies have demonstrated that diketones can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in tumor progression, thereby inhibiting their activity and reducing cancer cell viability.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to alterations in signaling pathways that control cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress and subsequent cellular damage in cancer cells . This mechanism is critical for inducing apoptosis.

Case Studies

A review of relevant literature reveals several studies investigating the biological effects of diketones similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.